Cas no 133042-86-1 (Benzonitrile, 4-[(ethylamino)methyl]-)
![Benzonitrile, 4-[(ethylamino)methyl]- structure](https://www.kuujia.com/scimg/cas/133042-86-1x500.png)
Benzonitrile, 4-[(ethylamino)methyl]- Chemical and Physical Properties
Names and Identifiers
-
- Benzonitrile, 4-[(ethylamino)methyl]-
- 4-(ethylaminomethyl)benzonitrile
- 4-ethylaminomethyl-benzonitrile
- SB75941
- AM91875
- 4-ethylaminomethylbenzonitrile
- Z123866350
- SCHEMBL1037055
- 133042-86-1
- 4-[(Ethylamino)methyl]benzonitrile
- DTXSID80602667
- ONORSEFWMYMGJR-UHFFFAOYSA-N
- 4-((ethylamino)methyl)benzonitrile
- AKOS000157399
- DB-340266
-
- MDL: MFCD09759029
- Inchi: InChI=1S/C10H12N2/c1-2-12-8-10-5-3-9(7-11)4-6-10/h3-6,12H,2,8H2,1H3
- InChI Key: ONORSEFWMYMGJR-UHFFFAOYSA-N
- SMILES: CCNCC1=CC=C(C=C1)C#N
Computed Properties
- Exact Mass: 160.100048391g/mol
- Monoisotopic Mass: 160.100048391g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 160
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 35.8Ų
- XLogP3: 1.4
Benzonitrile, 4-[(ethylamino)methyl]- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Crysdot LLC | CD12153462-1g |
4-Ethylaminomethyl-benzonitrile |
133042-86-1 | 95+% | 1g |
$444 | 2024-07-23 | |
Fluorochem | 088702-1g |
4-Ethylaminomethyl-benzonitrile |
133042-86-1 | 1g |
£427.00 | 2022-02-28 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1778636-1g |
4-Ethylaminomethyl-benzonitrile |
133042-86-1 | 98% | 1g |
¥18552.00 | 2024-08-09 |
Benzonitrile, 4-[(ethylamino)methyl]- Related Literature
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Patrick Fiorenza,Vito Raineri,Stefan G. Ebbinghaus,Raffaella Lo Nigro CrystEngComm, 2011,13, 3900-3904
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Marya Ahmed,Kazuhiko Ishihara,Ravin Narain Chem. Commun., 2014,50, 2943-2946
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4. Back matter
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Y. Zhao,F. Schwemmer,S. Zehnle Lab Chip, 2015,15, 4133-4137
Additional information on Benzonitrile, 4-[(ethylamino)methyl]-
Benzonitrile, 4-[(ethylamino)methyl]- (CAS No. 133042-86-1): A Comprehensive Overview in Modern Chemical Biology
Benzonitrile, 4-[(ethylamino)methyl]-, identified by its Chemical Abstracts Service (CAS) number 133042-86-1, is a significant compound in the realm of chemical biology. This heterocyclic organic molecule has garnered attention due to its versatile structural framework and potential applications in pharmaceutical research and development. The compound's unique ethylamino methyl substituent at the 4-position of the benzene ring imparts distinct chemical properties that make it a valuable intermediate in synthesizing various bioactive molecules.
The ethylamino methyl group introduces both basicity and nucleophilicity, enabling participation in a wide range of chemical reactions such as nucleophilic substitution, condensation, and coupling reactions. These characteristics are particularly useful in medicinal chemistry, where such functional groups are often employed to enhance binding affinity and metabolic stability of drug candidates. Recent studies have highlighted the compound's role as a precursor in the synthesis of novel pharmacophores targeting neurological disorders.
In the context of contemporary research, Benzonitrile, 4-[(ethylamino)methyl]- has been explored for its potential in developing small-molecule modulators of enzyme activity. For instance, its structural motif is reminiscent of several known bioactive agents that interact with proteins involved in signal transduction pathways. Researchers have leveraged computational modeling to predict its binding interactions with target proteins, suggesting its utility in designing inhibitors or agonists for therapeutic purposes.
One notable application of this compound is in the synthesis of chiral auxiliaries and ligands for asymmetric catalysis. The presence of the ethylamino methyl group allows for easy derivatization, enabling the creation of enantiomerically pure compounds with tailored biological activities. This aspect is particularly relevant in the pharmaceutical industry, where enantiopurity is often a critical factor determining the efficacy and safety of a drug.
The chemical biology community has also investigated the pharmacokinetic properties of derivatives derived from Benzonitrile, 4-[(ethylamino)methyl]-. Studies indicate that modifications at the ethylamino methyl position can significantly influence absorption, distribution, metabolism, and excretion (ADME) profiles. Such insights are crucial for optimizing drug candidates to achieve desired pharmacokinetic properties, thereby improving their clinical potential.
Advances in synthetic methodologies have further expanded the utility of this compound. Modern techniques such as transition-metal-catalyzed cross-coupling reactions and flow chemistry have enabled efficient access to complex derivatives. These innovations have not only streamlined the synthesis process but also opened new avenues for structural diversification and lead optimization.
The role of computational chemistry in understanding the reactivity and biological relevance of Benzonitrile, 4-[(ethylamino)methyl]- cannot be overstated. High-throughput virtual screening (HTVS) combined with molecular dynamics simulations has allowed researchers to rapidly assess potential binding modes and predict ligand-target interactions. Such computational approaches are indispensable in modern drug discovery pipelines, providing a cost-effective means to identify promising candidates for further experimental validation.
In summary, Benzonitrile, 4-[(ethylamino)methyl]- (CAS No. 133042-86-1) represents a versatile building block with significant implications in chemical biology and pharmaceutical research. Its unique structural features and reactivity make it a valuable asset in designing novel therapeutic agents. As research continues to uncover new applications and synthetic strategies, this compound is poised to remain a cornerstone in the development of next-generation bioactive molecules.
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